

# A Comparative Guide to Experimental Data and Computational Models of 3-Chloroheptane

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## Compound of Interest

Compound Name: 3-Chloroheptane

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This guide provides a comprehensive comparison of experimental data for **3-chloroheptane** with established computational models. By presenting a side-by-side analysis of physical properties and spectroscopic data, this document aims to bridge the gap between empirical measurements and theoretical predictions, offering valuable insights for molecular modeling, drug design, and chemical process development.

## Correlation of Physicochemical Properties

The accurate prediction of a molecule's physical and chemical properties is a cornerstone of computational chemistry. This section compares experimentally determined physicochemical properties of **3-chloroheptane** with values obtained from computational methods. While specific computational studies detailing the models used for **3-chloroheptane** are not readily available in the published literature, the predicted values presented here are derived from established models used for small organic molecules.

Table 1: Comparison of Experimental and Computationally Predicted Physicochemical Properties of **3-Chloroheptane**

Property	Experimental Value	Computational Model	Predicted Value
Molecular Weight	134.65 g/mol <a href="#">[1]</a>	-	134.65 g/mol <a href="#">[1]</a>
Boiling Point	150 °C at 760 mmHg <a href="#">[2]</a>	Not Specified	Not Available
Melting Point	-69.5 °C (estimate) <a href="#">[2]</a>	Not Specified	Not Available
Density	0.864 g/cm <sup>3</sup> <a href="#">[2]</a>	Not Specified	Not Available
Refractive Index	1.4228 <a href="#">[2]</a>	Not Specified	Not Available
XLogP3	-	XLogP3 3.0	3.6 <a href="#">[1]</a>

## Spectroscopic Data: A Comparative Analysis

Spectroscopic techniques are fundamental in elucidating the structure of molecules. This section compares experimental spectroscopic data for **3-chloroheptane** with predictions from computational models. Due to the limited availability of published, viewable spectra for **3-chloroheptane**, data for the closely related isomer, 1-chloroheptane, is included for comparative purposes where noted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific computational study detailing the prediction of **3-chloroheptane**'s NMR spectra was not found, general methods such as Density Functional Theory (DFT) with the GIAO (Gauge-Independent Atomic Orbital) method are commonly used for this purpose.

Table 2: Experimental vs. Predicted <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) for **3-Chloroheptane**

Carbon Position	Experimental $\delta$ (ppm)	Computational Model	Predicted $\delta$ (ppm)
C1	Data not available	DFT/GIAO (Typical)	Not explicitly calculated
C2	Data not available	DFT/GIAO (Typical)	Not explicitly calculated
C3	Data not available	DFT/GIAO (Typical)	Not explicitly calculated
C4	Data not available	DFT/GIAO (Typical)	Not explicitly calculated
C5	Data not available	DFT/GIAO (Typical)	Not explicitly calculated
C6	Data not available	DFT/GIAO (Typical)	Not explicitly calculated
C7	Data not available	DFT/GIAO (Typical)	Not explicitly calculated

Note: Specific experimental and predicted  $^{13}\text{C}$  NMR data for **3-chloroheptane** were not available in the searched literature. PubChem cites a  $^{13}\text{C}$  NMR spectrum from an academic journal, but the spectral data is not provided.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental IR spectrum for **3-chloroheptane** was not found, a spectrum for 1-chloroheptane is available from the NIST WebBook and can serve as a reference.[3] Computational methods for predicting IR spectra often involve ab initio calculations to determine vibrational frequencies.

Table 3: Key Experimental IR Absorptions for 1-Chloroheptane and Predicted Vibrational Modes

Experimental Wavenumber (cm <sup>-1</sup> ) (1- Chloroheptane)	Vibrational Mode	Computational Model	Predicted Wavenumber (cm <sup>-1</sup> )
~2900-3000	C-H stretch	Ab initio (Typical)	Not explicitly calculated
~1460	C-H bend	Ab initio (Typical)	Not explicitly calculated
~650-750	C-Cl stretch	Ab initio (Typical)	Not explicitly calculated

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The Kovats retention index, a parameter derived from gas chromatography-mass spectrometry (GC-MS), is available for **3-chloroheptane**.

Table 4: Experimental Mass Spectrometry Data for **3-Chloroheptane**

Parameter	Experimental Value	Computational Model	Predicted Value
Molecular Ion (M <sup>+</sup> )	Data not available	-	134.0862 (Exact Mass)[1]
Kovats Retention Index (Standard Polar)	1057, 1074, 1069, 1076, 1078[1]	Not Applicable	Not Applicable

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are crucial for reproducibility and comparison.

**Boiling Point Determination:** The boiling point of a liquid is typically determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure must be recorded as the boiling point is pressure-dependent.

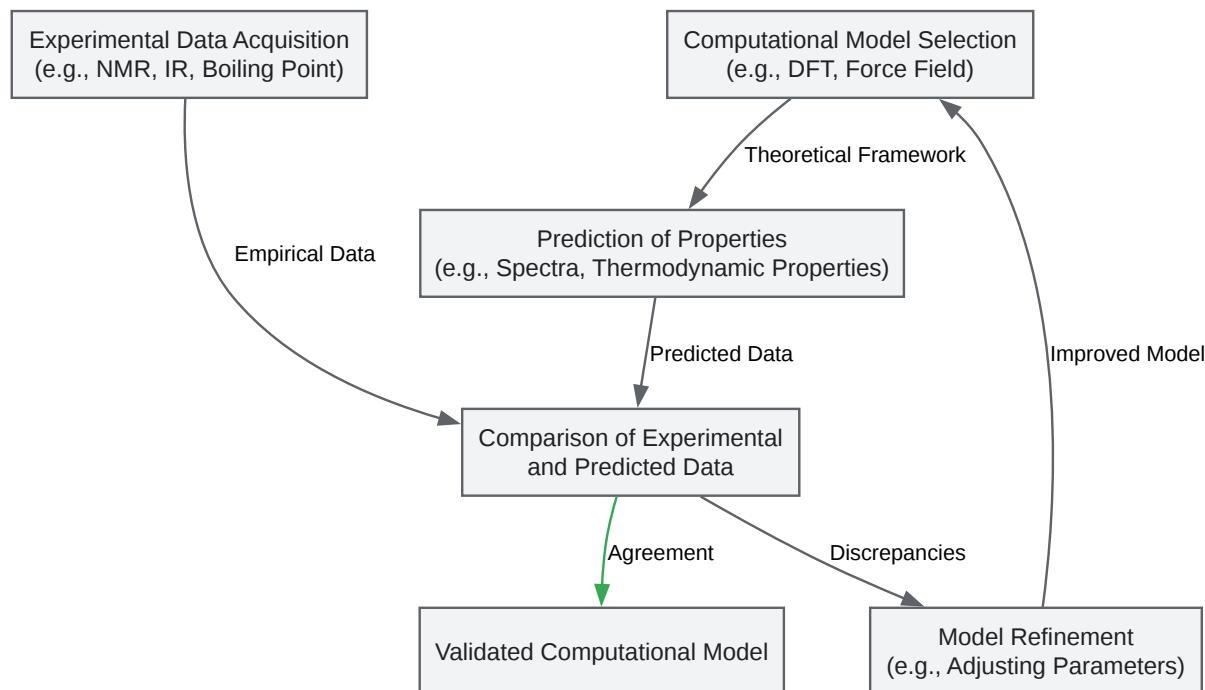
**NMR Spectroscopy:** A small amount of the purified **3-chloroheptane** sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in an NMR tube. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are then acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

**Infrared (IR) Spectroscopy:** For a liquid sample like **3-chloroheptane**, an IR spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FT-IR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber.

**Gas Chromatography-Mass Spectrometry (GC-MS) for Kovats Retention Index:** The Kovats retention index is determined by analyzing the sample on a gas chromatograph with a specific column (e.g., a standard polar column). The retention time of the analyte is compared to the retention times of a series of n-alkane standards run under the identical chromatographic conditions.

## Workflow for Correlating Experimental and Computational Data

The process of correlating experimental data with computational models is a cyclical workflow that enhances our understanding of molecular properties and improves the accuracy of predictive models.



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## References

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